molecular formula CH2Cl2N2 B14659629 Carbonohydrazonic dichloride CAS No. 41916-76-1

Carbonohydrazonic dichloride

Cat. No.: B14659629
CAS No.: 41916-76-1
M. Wt: 112.94 g/mol
InChI Key: BLNVNNFTYSPBHF-UHFFFAOYSA-N
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Description

Carbonohydrazonic dichloride is an organic compound with the chemical formula CH2Cl2N2 It is a derivative of hydrazine and is characterized by the presence of two chlorine atoms attached to a carbon atom, which is also bonded to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbonohydrazonic dichloride can be synthesized through several methods. One common approach involves the reaction of hydrazine with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:

N2H4 + COCl2 → CH2Cl2N2 + 2HCl\text{N2H4 + COCl2 → CH2Cl2N2 + 2HCl} N2H4 + COCl2 → CH2Cl2N2 + 2HCl

The reaction is carried out in an inert solvent such as chloroform or dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the product. The resulting this compound is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for the efficient handling of hazardous reagents such as phosgene, thereby improving safety and yield.

Chemical Reactions Analysis

Types of Reactions

Carbonohydrazonic dichloride undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazine compounds depending on the nucleophile used.

Scientific Research Applications

Carbonohydrazonic dichloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research into its potential as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of polymers and other advanced materials due to its reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of carbonohydrazonic dichloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its reactivity is primarily due to the presence of the chlorine atoms, which can be readily displaced by other nucleophiles. The compound can also form stable intermediates with various substrates, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine (N2H4): A simpler derivative of hydrazine without the chlorine atoms.

    Carbonyl Chloride (COCl2):

    Dichloromethane (CH2Cl2): A solvent with similar chlorine content but different reactivity.

Uniqueness

Carbonohydrazonic dichloride is unique due to its dual functionality, combining the reactivity of both hydrazine and dichloromethane. This allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.

Properties

CAS No.

41916-76-1

Molecular Formula

CH2Cl2N2

Molecular Weight

112.94 g/mol

IUPAC Name

dichloromethylidenehydrazine

InChI

InChI=1S/CH2Cl2N2/c2-1(3)5-4/h4H2

InChI Key

BLNVNNFTYSPBHF-UHFFFAOYSA-N

Canonical SMILES

C(=NN)(Cl)Cl

Origin of Product

United States

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